![molecular formula C11H10F3NO2S B14318667 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide CAS No. 112825-60-2](/img/structure/B14318667.png)
3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide: is a synthetic organic compound with the molecular formula C11H10F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid, trifluoromethylthiol, and butanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds:
3-Oxo-N-phenylbutanamide: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
2-[(Trifluoromethyl)sulfanyl]butanamide:
N-phenyl-2-[(trifluoromethyl)sulfanyl]acetamide: Has a shorter carbon chain, influencing its physical and chemical properties.
Uniqueness: 3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide stands out due to the presence of both the oxo and trifluoromethylsulfanyl groups
Propiedades
| 112825-60-2 | |
Fórmula molecular |
C11H10F3NO2S |
Peso molecular |
277.26 g/mol |
Nombre IUPAC |
3-oxo-N-phenyl-2-(trifluoromethylsulfanyl)butanamide |
InChI |
InChI=1S/C11H10F3NO2S/c1-7(16)9(18-11(12,13)14)10(17)15-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,17) |
Clave InChI |
HEMHRKGTHQYKFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


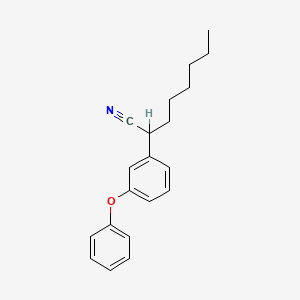
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/no-structure.png)
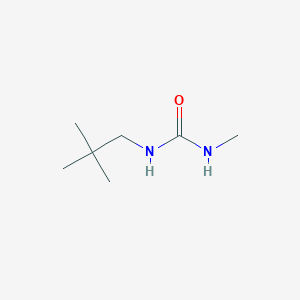
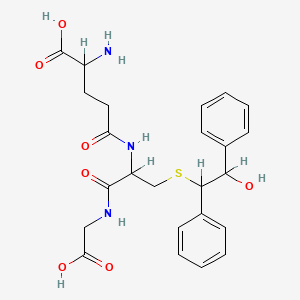
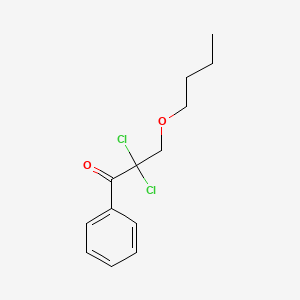
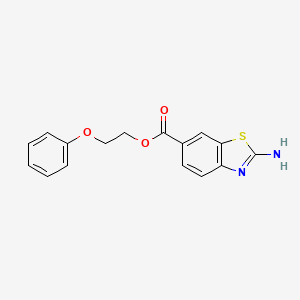

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

